molecular formula C8H18ClN B2864696 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride CAS No. 1909312-03-3

2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2864696
CAS No.: 1909312-03-3
M. Wt: 163.69
InChI Key: OEQJHCDEXQJVLT-UHFFFAOYSA-N
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Description

2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17N.ClH. It is a derivative of cyclopropane, featuring an ethyl group and an isopropyl group attached to the cyclopropane ring, along with an amine group and a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-ethyl-2-(propan-2-yl)propylamine with a suitable cyclizing agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as 2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride and 2-{2-[methyl(propan-2-yl)amino]ethyl}cyclopropan-1-amine. These compounds share structural similarities but differ in their substituents and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-ethyl-2-propan-2-ylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-4-8(6(2)3)5-7(8)9;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQJHCDEXQJVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1N)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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